Ethyl 4-(4-(quinoline-8-sulfonamido)benzamido)benzoate

Lipophilicity Drug-likeness Physicochemical profiling

Ethyl 4-(4-(quinoline-8-sulfonamido)benzamido)benzoate (CAS 713096-59-4) is a synthetic sulfonamide derivative with the molecular formula C25H21N3O5S and a molecular weight of 475.52 g/mol. Its structure features a quinoline-8-sulfonamide core linked via a 4-aminobenzamido bridge to an ethyl benzoate ester, positioning it within the 8-quinolinesulfonamide class extensively investigated for modulation of pyruvate kinase M2 (PKM2) and nucleotide pyrophosphatase/phosphodiesterase (NPP) enzymes.

Molecular Formula C25H21N3O5S
Molecular Weight 475.5g/mol
CAS No. 713096-59-4
Cat. No. B491939
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-(4-(quinoline-8-sulfonamido)benzamido)benzoate
CAS713096-59-4
Molecular FormulaC25H21N3O5S
Molecular Weight475.5g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC4=C3N=CC=C4
InChIInChI=1S/C25H21N3O5S/c1-2-33-25(30)19-10-12-20(13-11-19)27-24(29)18-8-14-21(15-9-18)28-34(31,32)22-7-3-5-17-6-4-16-26-23(17)22/h3-16,28H,2H2,1H3,(H,27,29)
InChIKeyFUIYBEYHMGOILL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 4-(4-(quinoline-8-sulfonamido)benzamido)benzoate (CAS 713096-59-4) – Chemical Identity and Core Pharmacophore for Procurement Decisions


Ethyl 4-(4-(quinoline-8-sulfonamido)benzamido)benzoate (CAS 713096-59-4) is a synthetic sulfonamide derivative with the molecular formula C25H21N3O5S and a molecular weight of 475.52 g/mol . Its structure features a quinoline-8-sulfonamide core linked via a 4-aminobenzamido bridge to an ethyl benzoate ester, positioning it within the 8-quinolinesulfonamide class extensively investigated for modulation of pyruvate kinase M2 (PKM2) and nucleotide pyrophosphatase/phosphodiesterase (NPP) enzymes [1][2]. The compound bears an amide bond connecting the central 4-aminobenzoyl moiety to the terminal benzoate, distinguishing it from simpler quinoline-8-sulfonamide analogs that lack this extended amide-bridged architecture [1].

Why Generic Substitution of Ethyl 4-(4-(quinoline-8-sulfonamido)benzamido)benzoate Fails: Structural Determinants of Target Engagement and Physicochemical Profile


Within the quinoline-8-sulfonamide class, minor structural variations produce profound differences in logD, hydrogen-bonding capacity, and target engagement profiles that preclude simple interchangeability . The ethyl ester terminus of the target compound imparts a computed logD that differs from the methyl ester analog (ChemicalBook-predicted pKa 7.21, XLogP3 2.8 vs. ChemDiv-measured logD 1.839 and logP 3.53 for the methyl ester), impacting both solubility and passive permeability in cell-based assays . In the NPP inhibitor series, substituting the sulfonamide N-substituent alone alters h-NPP1 IC50 values by over 50-fold (from 0.731 to 37.7 μM), demonstrating that even single-atom changes at positions remote from the quinoline core drastically shift potency [1]. The compound's amide-bridged architecture—absent in simpler quinoline-8-sulfonamides—introduces conformational flexibility and additional hydrogen-bond donor/acceptor capacity that directly influence binding-mode preferences [2].

Ethyl 4-(4-(quinoline-8-sulfonamido)benzamido)benzoate – Quantitative Differentiation Evidence Against Closest Analogs


Lipophilicity and Polarity Profile Comparison: Ethyl Ester vs. Methyl Ester Analog Directs Permeability and Solubility Trade-Offs

The ethyl ester terminus of ethyl 4-(4-(quinoline-8-sulfonamido)benzamido)benzoate yields a distinct lipophilicity-polarity profile compared with its closest commercially available analog, methyl 4-{4-[(quinoline-8-sulfonyl)amino]benzamido}benzoate. The target compound exhibits a higher computed XLogP3 of 2.8 and a topological polar surface area (TPSA) of 123 Ų [1], whereas the methyl ester analog has a measured logP of 3.53, logD of 1.84, and a TPSA of 94.7 Ų . The lower TPSA of the methyl ester predicts superior passive membrane permeability, while the ethyl ester's higher TPSA and the predicted pKa of 7.21 of its sulfonamide NH suggest distinct pH-dependent solubility behavior [1]. These differences are directly relevant to cell-based assay performance and oral bioavailability predictions, where even a 0.5-unit logD shift can alter membrane flux by approximately 3-fold [2].

Lipophilicity Drug-likeness Physicochemical profiling

Structural Differentiation from Mitapivat Metabolite M370: Distinct Terminal Functionality Directs PKM2 Pharmacological Profile

The target compound's closest pharmacologically characterized structural relative is N-(2-aminoethyl)-4-(quinoline-8-sulfonamido)benzamide (Mitapivat Metabolite M370), which shares the quinoline-8-sulfonamido-benzamide core but terminates in a primary aminoethyl amide rather than an ethyl benzoate ester. Metabolite M370 exhibits an IC50 of 54 nM against recombinant human PKM2 in a coupled enzymatic assay [1]. The target compound replaces the basic aminoethyl terminus with a neutral, lipophilic ethyl benzoate, a modification that eliminates the positive charge at physiological pH, alters hydrogen-bonding patterns (ethyl ester accepts but does not donate H-bonds, whereas the aminoethyl group both donates and accepts), and shifts logD upward by approximately 1–2 units. In the broader 8-quinolinesulfonamide PKM2 modulator series, substitution of aryl carboxamide moieties is known to convert PKM2 activators to inhibitors [2], underscoring that the terminal functionality—not merely the quinoline-sulfonamide core—determines the direction and magnitude of PKM2 modulation.

PKM2 modulation Cancer metabolism Metabolite comparison

NPP Enzyme Family Inhibitory Landscape: N-Substituent Effects Define Potency Windows for Quinoline-8-Sulfonamides

A systematic study of 22 quinoline-8-sulfonamide derivatives (3a–3v) with varied N-substituents established that h-NPP1 inhibitory potency spans a 52-fold range (IC50 0.731–37.7 μM) [1]. The most potent derivatives (3d, 3n, 3q) feature substituted benzyl or cyclohexylmethyl N-substituents (IC50 = 0.731–0.812 μM), while dual h-NPP1/h-NPP3 inhibitor 3h (N-2,4-dichlorophenyl) achieves IC50 values of 1.23 μM and 0.871 μM, respectively [1]. The target compound's N-substituent—a 4-(ethoxycarbonyl)phenyl moiety connected via a benzamido linker—is structurally distinct from all 22 characterized derivatives, occupying a previously untested region of the N-substituent chemical space. Class-level SAR indicates that aromatic N-substituents (as in the target compound) generally confer superior h-NPP1 potency compared with simple alkyl substituents (e.g., 3a, IC50 = 2.14 μM; 3b, IC50 = 16.7 μM) [1], but the extended linker length of the target compound introduces additional degrees of rotational freedom not present in the published series, with unknown consequences for binding affinity and selectivity.

NPP1/NPP3 inhibition Ectonucleotidase Purinergic signaling

Carbonic Anhydrase Inhibition Liability Assessment: Quinoline-8-Sulfonamide Core Displays Moderate CA-IV Affinity Defining Baseline Off-Target Risk

The quinoline-8-sulfonamide core, common to the target compound, is a recognized zinc-binding group (ZBG) with documented carbonic anhydrase (CA) inhibitory activity [1]. The unsubstituted quinoline-8-sulfonamide exhibits a Ki of 415 nM against bovine carbonic anhydrase isozyme IV (CA-IV) in an esterase assay [2]. This moderate CA-IV affinity serves as a class-level baseline for off-target risk assessment. The target compound's extended amide-bridged architecture may attenuate CA binding compared with the unsubstituted core by introducing steric bulk near the sulfonamide zinc-binding motif, but this hypothesis remains untested. For research applications requiring CA-selectivity profiling, this baseline Ki of the core scaffold provides a quantitative benchmark against which the target compound's CA engagement can be measured [2].

Carbonic anhydrase Off-target selectivity Sulfonamide zinc-binding

Patent-Defined Chemical Space Exclusivity: Amide-Bridged Architecture Within EP2448582B1 PKM2 Modulator Claims

The target compound's structural architecture—quinoline-8-sulfonamide linked via a 4-aminobenzamido bridge to a benzoate ester—falls within the generic Markush claims of EP2448582B1, which covers quinoline-8-sulfonamide derivatives as PKM2 modulators for anticancer applications [1]. The patent, assigned to Agios Pharmaceuticals, exemplifies numerous piperazine-carbonyl-phenyl derivatives but does not specifically exemplify the target compound's ethyl 4-benzamidobenzoate terminus [1]. This positions the target compound in a unique procurement niche: it is structurally encompassed by the patent family's broad claims but is not among the specifically disclosed exemplifications, potentially offering freedom-to-operate advantages for research tool use while maintaining relevance to the PKM2 modulator patent landscape. Additionally, ethyl 4-(quinoline-8-sulfonamido)benzoate (CAS 208175-71-7), a substructure of the target compound, is cataloged as Mitapivat Impurity 8, establishing a direct connection to the commercial pyruvate kinase activator supply chain [2].

Patent landscape PKM2 modulator Chemical intellectual property

Ethyl 4-(4-(quinoline-8-sulfonamido)benzamido)benzoate – Best-Fit Research and Industrial Application Scenarios Based on Evidence Profile


PKM2 Modulator Tool Compound for Cancer Metabolism Studies Requiring Non-Aminoethyl Chemotypes

Based on its structural divergence from the Mitapivat Metabolite M370 chemotype (ethyl benzoate vs. aminoethyl amide terminus), the compound is suited for cancer metabolism laboratories seeking PKM2-interacting tool compounds that occupy chemical space distinct from the Agios/Mitapivat scaffold [1]. Its amide-bridged architecture matches the aryl carboxamide-containing 8-quinolinesulfonamide subclass known to modulate PKM2, while the neutral ethyl ester terminus eliminates the pH-dependent charge of aminoethyl analogs [1]. Researchers should incorporate CA-IV counter-screening given the core scaffold's Ki of 415 nM against this off-target [2].

NPP1/NPP3 Inhibitor SAR Expansion with Extended Linker Topology

The compound's unique N-substituent—a 4-(ethoxycarbonyl)phenyl moiety connected via a benzamido linker—represents an untested region of quinoline-8-sulfonamide NPP inhibitor chemical space. With established class benchmark IC50 values ranging from 0.731 to 37.7 μM for h-NPP1, this compound enables systematic exploration of linker-length effects on NPP1 vs. NPP3 selectivity, complementing the 22-compound characterized series [3]. Its extended architecture may access binding subpockets not engaged by directly N-substituted analogs.

Pharmaceutical Impurity Reference Standard and Analytical Method Development for Mitapivat-Related Substances

The compound's substructure (ethyl 4-(quinoline-8-sulfonamido)benzoate, CAS 208175-71-7) is cataloged as Mitapivat Impurity 8 [4]. The full compound, representing an amide-extended variant of this impurity, is relevant for analytical laboratories developing HPLC/LC-MS methods for Mitapivat drug substance and drug product impurity profiling. Its distinct retention time and mass relative to both Mitapivat API and the simple impurity provide orthogonal method verification capability.

Zinc-Binding Group (ZBG) Scaffold for Fragment-Based Metalloenzyme Inhibitor Design

The quinoline-8-sulfonamide core is a validated zinc-binding group with demonstrated affinity for carbonic anhydrase (Ki = 415 nM for CA-IV) and utility in matrix metalloprotease (MMP) inhibitor fragment libraries [2]. The target compound extends this ZBG with a synthetically tractable ethyl benzoate handle, enabling rapid diversification via ester hydrolysis to the carboxylic acid followed by amide coupling. This makes it suitable as a starting fragment for structure-based design of selective metalloenzyme inhibitors requiring a quinoline-sulfonamide zinc-binding anchor [5].

Quote Request

Request a Quote for Ethyl 4-(4-(quinoline-8-sulfonamido)benzamido)benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.